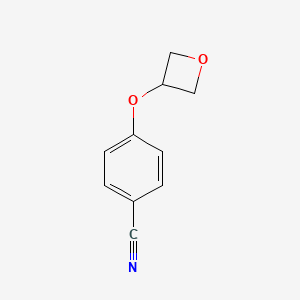

4-(Oxetan-3-yloxy)benzonitrile

Description

Contextualization of the Oxetane (B1205548) Motif in Heterocyclic Chemistry

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has emerged as a valuable building block in contemporary chemical research, particularly in the realm of medicinal chemistry. nih.govresearchgate.netacs.org Historically less explored than its three-membered (epoxide) and five-membered (tetrahydrofuran) counterparts, the oxetane ring possesses a unique combination of properties that make it an attractive motif. beilstein-journals.org Its strained nature, with a ring strain energy of approximately 25.5 kcal/mol, contributes to its reactivity while still allowing for sufficient stability under many synthetic conditions. beilstein-journals.org

The incorporation of an oxetane can significantly impact a molecule's physicochemical properties. nih.govacs.orgacs.org The small, polar, and three-dimensional nature of the oxetane ring can enhance aqueous solubility, improve metabolic stability, and modulate the lipophilicity of a parent compound. acs.orgacs.org Furthermore, the oxygen atom in the oxetane ring acts as a strong hydrogen-bond acceptor, a property that can be crucial for molecular recognition and binding at biological targets. beilstein-journals.orgbeilstein-journals.org Notably, 3-substituted oxetanes are frequently employed in drug design as they can serve as isosteric replacements for gem-dimethyl and carbonyl groups, often with improved properties. beilstein-journals.org

The Benzonitrile (B105546) Moiety: Electronic and Structural Significance in Conjugated Systems

The benzonitrile moiety consists of a benzene (B151609) ring substituted with a nitrile (-C≡N) group. This functional group exerts a strong influence on the electronic and structural properties of the aromatic system. The nitrile group is a potent electron-withdrawing group through both inductive and resonance effects. This electronic pull delocalizes the π-electrons of the benzene ring, affecting the molecule's reactivity and intermolecular interactions. aip.orgacs.org

Overview of 4-(Oxetan-3-yloxy)benzonitrile and Related Aryloxyoxetanes in Chemical Literature

This compound is a specific example of an aryloxyoxetane, a class of compounds where an oxetane ring is linked to an aromatic ring via an ether linkage. This particular substitution pattern, with the oxetanyloxy group at the 4-position of the benzonitrile, creates a molecule with a distinct electronic profile. The electron-withdrawing nitrile group is in conjugation with the electron-donating ether oxygen, which in turn is influenced by the electronegative oxygen within the oxetane ring.

While detailed research findings specifically on this compound are not extensively documented in readily available literature, its structure suggests its utility as a versatile building block in synthetic and medicinal chemistry. cymitquimica.com The synthesis of related aryloxyoxetanes often involves the nucleophilic substitution of a leaving group on the oxetane ring with a corresponding phenoxide. For instance, the synthesis of analogous compounds like 5-methyl-2-(oxetan-3-yloxy)benzonitrile (B8183106) can be achieved through the cyclization of a substituted hydroxybenzonitrile with oxetan-3-ol (B104164) under Mitsunobu conditions. vulcanchem.com

The table below presents some related aryloxyoxetane structures that have been reported in chemical literature, highlighting the growing interest in this class of compounds.

| Compound Name | CAS Number | Molecular Formula |

| 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile | 1349717-11-8 | C₁₀H₈FNO₂ |

| 5-Amino-2-(oxetan-3-yloxy)benzonitrile | 1467037-02-0 | C₁₀H₁₀N₂O₂ |

| 4-Bromo-2-(oxetan-3-yloxy)benzonitrile | 1599373-41-7 | C₁₀H₈BrNO₂ |

| 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile | 1349717-26-5 | C₁₁H₁₁NO₃ |

| 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile | Not Available | C₁₁H₈F₃NO₂ |

Data sourced from various chemical supplier and database entries. cymitquimica.comchemsrc.comchemscene.comazurewebsites.net

These examples demonstrate the variety of substitution patterns that can be achieved on the benzonitrile ring in conjunction with the oxetan-3-yloxy moiety. Such variations allow for the fine-tuning of the molecule's electronic and steric properties for specific applications.

Research Gaps and Future Perspectives in Aryloxyoxetane Chemistry

Despite the growing interest in oxetane-containing compounds, the field of aryloxyoxetane chemistry remains relatively underexplored. nih.gov There is a clear opportunity for further research in several key areas. A significant research gap exists in the systematic investigation of the synthesis and reactivity of a broad range of aryloxyoxetanes, including this compound. The development of more efficient and versatile synthetic methodologies would be highly beneficial.

Future research should also focus on a comprehensive characterization of the physicochemical properties of these compounds. This includes detailed studies of their electronic properties, conformational preferences, and metabolic stability. Such data would be invaluable for designing new molecules with desired characteristics for applications in medicinal chemistry and materials science. For example, the unique properties of the oxetane ring could be leveraged in the development of novel polymers through cationic ring-opening polymerization. vulcanchem.com

Furthermore, the biological activities of aryloxyoxetanes warrant thorough investigation. Given the proven utility of both the oxetane and benzonitrile motifs in drug discovery, it is plausible that compounds like this compound could serve as scaffolds for the development of new therapeutic agents. Exploring their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules represents a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXAOSHVJHQPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302701 | |

| Record name | Benzonitrile, 4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-20-6 | |

| Record name | Benzonitrile, 4-(3-oxetanyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Oxetan 3 Yloxy Benzonitrile and Its Derivatives

General Synthetic Routes for Aryl Oxetane (B1205548) Ethers

The creation of the ether bond between an aromatic ring and an oxetane is a critical step. Several established organic chemistry reactions can be employed for this purpose, each with its own advantages and specific applications.

Nucleophilic substitution reactions are a primary method for forming the C-O bond characteristic of aryl oxetane ethers. The Mitsunobu reaction is a particularly effective method for this transformation, allowing for the condensation of an alcohol with an acidic nucleophile. wikipedia.org In the context of synthesizing 4-(Oxetan-3-yloxy)benzonitrile, this would typically involve the reaction of 4-hydroxybenzonitrile (B152051) with oxetan-3-ol (B104164).

The reaction is mediated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com The phosphine and azodicarboxylate activate the oxetan-3-ol, converting the hydroxyl group into a good leaving group. This allows the phenoxide, formed from 4-hydroxybenzonitrile, to act as a nucleophile, attacking the activated oxetane and displacing the leaving group in an Sₙ2 fashion to form the desired ether. google.com A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon. google.com

Table 1: Key Reagents in the Mitsunobu Reaction for Aryl Oxetane Ether Synthesis

| Reagent Role | Example Compound | Function |

| Alcohol | Oxetan-3-ol | Source of the oxetane moiety |

| Nucleophile | 4-Hydroxybenzonitrile | Aromatic component, provides the phenoxide |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Co-reagent with phosphine for activation |

Intramolecular cyclization is a foundational strategy for constructing the oxetane ring itself from an acyclic precursor. The most common approach is an intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other. researchgate.net

This method typically starts from a 1,3-diol. One of the primary alcohol groups is selectively converted into a good leaving group, often a tosylate or a halide. Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction, where the remaining hydroxyl group acts as a nucleophile, attacking the carbon bearing the leaving group to close the four-membered ring. organic-chemistry.org The synthesis of 3,3-disubstituted oxetanes has been achieved by monotosylation of a diol followed by base-mediated cyclization. researchgate.net While kinetically less favorable than the formation of three, five, or six-membered rings due to ring strain, this method remains a robust and widely used technique for oxetane synthesis. organic-chemistry.org

Oxetanes can be synthesized through the ring-expansion of epoxides. This strategy involves opening an epoxide ring with a nucleophile that contains a latent leaving group. For instance, an epoxide can be opened by a reagent like selenomethyllithium, followed by conversion of the resulting hydroxyl group into a halide. Subsequent treatment with a base induces cyclization to the oxetane. organic-chemistry.org

Halohydrins, specifically γ-haloalcohols, are direct precursors for oxetane synthesis via intramolecular Williamson etherification. researchgate.net Recent advancements have also explored biocatalytic routes. Engineered halohydrin dehalogenases (HHDHs) have been used for the stereoselective synthesis of chiral oxetanes from γ-haloalcohols. rsc.orgresearchgate.net This enzymatic approach offers high stereoselectivity, providing access to enantiomerically pure oxetanes which are valuable chiral building blocks. rsc.org

Table 2: Comparison of General Synthetic Routes to Aryl Oxetane Ethers

| Synthetic Strategy | Key Precursors | Reaction Type | Key Features |

| Mitsunobu Reaction | Phenol, Oxetan-3-ol | Nucleophilic Substitution | Mild conditions; Inversion of stereochemistry. |

| Intramolecular Cyclization | 1,3-Diols, 1,3-Halohydrins | Intramolecular Sₙ2 | Forms the oxetane ring; Base-mediated. |

| Epoxide Ring Expansion | Epoxides, Nucleophiles with leaving groups | Ring-opening/Cyclization | Builds the oxetane from a three-membered ring. |

| Halohydrin Cyclization | γ-Haloalcohols | Intramolecular Sₙ2 | Direct cyclization to form the oxetane ring. |

Functional Group Transformations and Derivatization Reactions on the Benzonitrile (B105546) Moiety

Once the this compound core is assembled, the benzonitrile moiety offers sites for further functionalization, allowing for the creation of a diverse range of derivatives.

Electrophilic aromatic substitution (EAS) on the benzonitrile ring of this compound is governed by the directing effects of its two substituents. The cyano (-CN) group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. vaia.com Conversely, the oxetanyloxy group (-O-R) is an activating, ortho, para-directing group because the oxygen atom can donate electron density to the ring through resonance. wikipedia.orgsavemyexams.com

In this competing scenario, the powerful activating effect of the alkoxy group typically dominates the directing effect. Therefore, electrophilic substitution is expected to occur at the positions ortho to the oxetanyloxy group (positions 3 and 5). The nitrile group at position 4 will direct meta to itself, which also corresponds to positions 2 and 6 (equivalent to the positions ortho to the ether linkage). Thus, substitution is strongly favored at the 3- and 5-positions.

Reactions such as nitration or halogenation would yield 3-substituted derivatives. For example, halogenation of arylnitriles can be directed to the ortho position relative to a directing group. organic-chemistry.org While the nitrile group itself is deactivating, the presence of the activating oxetanyloxy group facilitates these transformations. wikipedia.org

The nitrile group is a versatile functional group that can be converted into other important chemical moieties, primarily amines and carboxylic acids.

Reduction to Amines: The nitrile group of this compound can be reduced to a primary amine, yielding (4-(oxetan-3-yloxy)phenyl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. brainly.inlibretexts.orgmasterorganicchemistry.com The reaction typically proceeds in an ether solvent, followed by an aqueous or acidic workup to produce the primary amine. chemistrysteps.comaskfilo.com Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium, platinum, or nickel can also achieve this reduction. libretexts.org

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid, which would produce 4-(oxetan-3-yloxy)benzoic acid. This hydrolysis can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.com

Base-catalyzed hydrolysis: Heating with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate but yields a carboxylate salt. A subsequent acidification step is required to protonate the salt and isolate the final carboxylic acid product. libretexts.orgchemistrysteps.com

Oxetane Ring Derivatization and Functionalization Strategies

The functionalization of the oxetane ring is a key aspect in the synthesis of diverse derivatives. This can be achieved through substitution reactions on a pre-existing oxetane moiety or by constructing the ring with the desired substituents already in place.

Substitution Reactions at the Oxetane Moiety

Substitution reactions on the oxetane ring, particularly at the 3-position, are a common strategy for introducing functional diversity. Commercially available building blocks like 3-hydroxyoxetane and 3-halooxetanes serve as versatile starting materials. thieme-connect.de The hydroxyl group of 3-hydroxyoxetane can be converted into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles. acs.org This SN2 reaction allows for the introduction of a wide range of functionalities. acs.org

For instance, the synthesis of this compound often involves the reaction of 4-cyanophenol with a 3-halooxetane or an oxetane-3-sulfonate ester under basic conditions. The regioselectivity of ring-opening reactions of unsymmetrically substituted oxetanes is influenced by both steric and electronic factors. magtech.com.cnresearchgate.net Strong nucleophiles tend to attack the less sterically hindered carbon atom, while in the presence of acid catalysts, weaker nucleophiles may attack the more substituted carbon. magtech.com.cn

Stereoselective Synthesis of Oxetane-Containing Scaffolds

The stereoselective synthesis of oxetane-containing scaffolds is crucial for developing chiral drugs. Several strategies have been developed to control the stereochemistry of the oxetane ring.

One approach involves the enantioselective reduction of β-halo ketones, followed by an intramolecular Williamson ether synthesis to form the oxetane ring. mdpi.com This method has been used to produce enantioenriched 2-aryl-substituted oxetanes. acs.org Another strategy utilizes the stereoselective cyclization of 1,3-diols. acs.org The stereochemistry of the diol precursor dictates the stereochemistry of the resulting oxetane.

Chemoenzymatic methods have also emerged as a powerful tool for the stereoselective synthesis of oxetanes. mdpi.com The enantioselective bioreduction of α-, β-, or γ-haloketones using whole-cell biocatalysts can produce optically active halohydrins, which are then cyclized to form chiral oxetanes. mdpi.com Additionally, superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives can yield chiral oxetane derivatives. researchgate.net The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, can also be employed for the synthesis of oxetanes, with recent advancements allowing for greater regio-, site-, and stereoselectivity. researchgate.netacs.org

Challenges and Optimization in Multi-step Synthesis of Oxetane-Substituted Benzonitriles

The multi-step synthesis of oxetane-substituted benzonitriles presents several challenges that necessitate careful optimization of reaction conditions.

Temperature Control in Specific Reaction Conditions (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a widely used method for the synthesis of ethers, including the formation of the oxetanyl-aryl ether linkage in this compound. vulcanchem.comthieme-connect.de This reaction typically involves an alcohol, a pronucleophile (in this case, a phenol), a phosphine (commonly triphenylphosphine), and an azodicarboxylate (such as diethylazodicarboxylate or diisopropylazodicarboxylate). scribd.comorganic-chemistry.org

Precise temperature control is critical for the success of the Mitsunobu reaction. mdpi.com The reaction is generally conducted at temperatures between 0 °C and room temperature. scribd.com Deviations from the optimal temperature range can lead to the formation of side products and reduced yields. For instance, in the synthesis of bis-spiro-oxetane pyrroline (B1223166) nitroxide radicals, the Mitsunobu reaction was a key step for the double cyclization. acs.org

Steric and Electronic Considerations in Reaction Pathways

Steric and electronic effects play a significant role in the reactivity and regioselectivity of reactions involving the oxetane ring. magtech.com.cn The inherent ring strain of the four-membered ether makes it susceptible to ring-opening reactions. acs.org The regioselectivity of these ring-opening reactions is governed by the electronic nature of the substituents and the steric hindrance around the ring carbons. magtech.com.cnresearchgate.net

In the synthesis of oxetane-containing compounds, steric hindrance can influence the accessibility of reaction sites. magtech.com.cn For example, in substitution reactions at the oxetane moiety, bulky substituents on either the incoming nucleophile or the oxetane ring can significantly slow down the reaction rate. acs.org Electronic effects of substituents on the benzonitrile ring can also influence the nucleophilicity of the phenolic oxygen, thereby affecting the rate of the etherification reaction.

Protecting Group Strategies for Selective Transformations

In multi-step syntheses involving complex molecules with multiple functional groups, the use of protecting groups is often indispensable. rsc.org This is particularly relevant in the synthesis of derivatives of this compound where other reactive groups might be present on the benzonitrile ring. chemrxiv.org

For example, if the benzonitrile derivative contains an amino or hydroxyl group that could interfere with the desired reaction, it must be protected before carrying out the etherification step. The choice of protecting group is crucial; it must be stable under the reaction conditions for the subsequent steps and easily removable without affecting other parts of the molecule. rsc.orgchemrxiv.org For instance, in the synthesis of oxetane-modified dipeptide building blocks, protecting group strategies were essential for the successful incorporation of amino acids like histidine, serine, and threonine. rsc.org Similarly, in the synthesis of complex oxetane-containing natural products, silyl (B83357) protecting groups are commonly used for hydroxyl functionalities. acs.org

Advanced Spectroscopic and Structural Characterization of 4 Oxetan 3 Yloxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. numberanalytics.com

Proton (¹H) NMR Analysis of the Oxetane (B1205548) Ring and Aromatic Protons

The ¹H NMR spectrum of 4-(Oxetan-3-yloxy)benzonitrile provides key information for its structural confirmation. The protons of the oxetane ring typically appear in the range of δ 4.5–5.5 ppm. For analogous compounds, the methylene (B1212753) protons (CH₂) of the oxetane ring have been observed as doublets at δ 5.29 and 5.03 ppm. acs.org The aromatic protons of the benzonitrile (B105546) moiety exhibit characteristic shifts and coupling patterns. For instance, in similar benzonitrile derivatives, the aromatic protons appear as multiplets in the range of δ 7.0 to 7.8 ppm. amazonaws.comchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Analogs

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Oxetane Ring Protons (CH₂) | 4.5 - 5.5 |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern.

Carbon (¹³C) NMR and Heteronuclear NMR Studies

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. libretexts.org The carbon atoms of the oxetane ring in similar structures typically resonate between δ 67.0 and 79.4 ppm. vulcanchem.com Specifically, the methylene carbons of the oxetane ring have been assigned a signal at δ 79.10 ppm in a related compound. acs.org The quaternary carbon of the oxetane ring may show signals around δ 80.5 ppm. acs.org The carbon atoms of the benzonitrile ring, including the nitrile carbon, are expected to appear in the aromatic region of the spectrum, generally from δ 110 to 163 ppm. acs.orgchegg.com The nitrile carbon itself typically has a chemical shift in the range of 115-120 ppm. amazonaws.com

Heteronuclear NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals by identifying one-bond and multiple-bond correlations, respectively. numberanalytics.comipb.pt These experiments confirm the connectivity between the oxetane ring and the benzonitrile moiety.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound and Analogs

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Oxetane Ring Carbons (CH₂) | 67.0 - 79.4 | vulcanchem.com |

| Oxetane Ring Quaternary Carbon | ~80.5 | acs.org |

| Aromatic Carbons | 110 - 163 | acs.orgchegg.com |

Note: Chemical shifts are relative to a standard reference, typically TMS.

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the conformational preferences of molecules. mdpi.com By analyzing through-space interactions between protons, NOESY can provide insights into the spatial arrangement of the oxetane ring relative to the benzonitrile ring. These studies are crucial for understanding the three-dimensional structure and potential intermolecular interactions of this compound. mdpi.comauremn.org.br

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Nitrile Stretching Frequencies and Characteristic Bands (~2223 cm⁻¹)

A prominent and diagnostically useful feature in the vibrational spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This band is typically observed in the infrared (IR) spectrum around 2223-2229 cm⁻¹. anton-paar.com The exact frequency can be influenced by the electronic environment and solvent polarity. nih.gov In the Raman spectrum, the nitrile stretch also gives rise to a characteristic band. anton-paar.com

Identification of Oxetane Ring Vibrations

The oxetane ring exhibits several characteristic vibrational modes, although they can be part of a complex spectral region. The C-O-C stretching vibrations of the ether linkage are expected in the IR spectrum. esisresearch.org Asymmetric C-O-C stretching vibrations typically appear around 1144 cm⁻¹, while symmetric stretches are found near 1079 cm⁻¹. esisresearch.org The ring-puckering vibration of the oxetane ring occurs at a much lower frequency, typically in the far-infrared region around 52.9 cm⁻¹. researchgate.net Other ring modes can be observed in both IR and Raman spectra, often interacting with other vibrations in the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| Nitrile (C≡N) Stretch | 2223 - 2229 | IR, Raman | anton-paar.com |

| Asymmetric C-O-C Stretch | ~1144 | IR | esisresearch.org |

| Symmetric C-O-C Stretch | ~1079 | IR, Raman | esisresearch.org |

Solvent Effects on Vibrational Spectra

The vibrational characteristics of the nitrile (-C≡N) group in aromatic compounds like this compound are notably sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, provides a window into the intermolecular forces at play between the solute and solvent molecules.

The stretching frequency of the nitrile bond is influenced by both electrostatic fields and hydrogen bonding. scispace.com Generally, in non-polar and aprotic solvents, the vibrational frequency of the nitrile group exhibits a linear relationship with the solvent's polarity, a phenomenon that can be described by the Kirkwood-Bauer-Magat (KBM) theory. ibs.re.kr However, in the presence of protic solvents capable of hydrogen bonding, significant deviations from this linearity are observed.

Hydrogen bond formation between the nitrogen atom of the nitrile group and a hydrogen-bond-donating solvent molecule typically leads to a blue shift (an increase in frequency) and broadening of the nitrile stretching band in the infrared (IR) spectrum. scispace.comnih.gov This blue shift is not fully accounted for by the vibrational Stark effect, which primarily considers electrostatic interactions, but is rather a quantum mechanical effect. nih.gov The magnitude of this shift is dependent on the geometry of the hydrogen bond, including the distance and angle between the nitrile group and the proton of the solvent molecule. scispace.com

Conversely, increasing the hydrophobicity of the compound can lead to a redshift (a decrease in frequency). researchgate.net The interplay of these effects means that the precise vibrational frequency of the nitrile group in this compound can be used as a probe to understand the local microenvironment, including polarity and specific hydrogen-bonding interactions. scispace.comacs.org

A comparative analysis with other benzonitrile derivatives highlights the influence of substituents. For instance, studies on 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile have shown that the position of the -C≡N Raman peak is sensitive to the nature of the para-substituent. researchgate.netnih.gov This underscores that the oxetanyloxy group in the title compound will also modulate the electronic properties of the benzonitrile moiety and thus its interaction with various solvents.

Table 1: General Solvent Effects on Nitrile Vibrational Frequency

| Solvent Type | Primary Interaction | Expected Shift in ν(C≡N) | Reference |

| Non-polar/Aprotic | van der Waals / Dipole | Minor shifts related to polarity | ibs.re.kr |

| Polar Aprotic | Stronger Dipole-Dipole | Moderate shifts | ibs.re.krnih.gov |

| Protic (H-bonding) | Hydrogen Bonding | Significant blue shift | scispace.comnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a detailed picture of molecular conformation and intermolecular packing.

Intermolecular Interactions and Crystal Packing Analysis

The way individual molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. researchgate.net These interactions are crucial for the stability of the crystal structure.

Aromatic π-stacking interactions are a common feature in the crystal structures of benzene-containing molecules. rsc.org These interactions, where the electron-rich π systems of adjacent benzene (B151609) rings overlap, contribute significantly to the crystal's cohesion. rsc.org In 4-(prop-2-yn-1-yloxy)benzonitrile, π-π stacking interactions are observed between adjacent sheets of molecules, with a centroid-to-centroid distance of approximately 3.59 Å. researchgate.net Similar interactions are expected to be present in the crystal structure of this compound. Van der Waals forces, which are ubiquitous, will also play a fundamental role in the close packing of the molecules. rsc.org The combination of these varied non-covalent interactions dictates the final, most stable crystalline arrangement. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would first confirm its molecular formula, C₁₀H₉NO₂, by identifying the molecular ion peak (M⁺).

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve the cleavage of the bonds associated with the ether linkage and the oxetane ring.

Common fragmentation patterns for ethers include the cleavage of the C-O bond. For this compound, this could lead to several key fragments:

Cleavage of the Ar-O bond: This would result in a phenoxy radical and a charged oxetane fragment, or a benzonitrile-containing cation and an oxetanyloxy radical.

Cleavage of the O-CH(oxetane) bond: This is a common pathway for ethers, leading to a stable phenoxy radical and a charged oxetane species, or a more stable 4-cyanophenoxide ion.

The strained oxetane ring itself is prone to fragmentation. Following initial ionization, the ring could open to form more stable radical cations. For example, it might undergo fragmentation to lose ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), characteristic fragmentation pathways for cyclic ethers. psu.edu

The benzonitrile moiety is relatively stable, but fragmentation can occur through the loss of the neutral HCN or HNC molecule, a known fragmentation channel for benzonitrile upon dissociative ionization. ru.nl

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Plausible Origin |

| 175 | [M]⁺ (Molecular Ion) | Intact molecule with one electron removed. |

| 119 | [HOC₆H₄CN]⁺ (p-cyanophenol cation) | Cleavage of the O-C(oxetane) bond and hydrogen rearrangement. |

| 102 | [C₆H₄CN]⁺ (benzonitrile radical cation) | Cleavage of the ether bond. |

| 73 | [C₄H₅O]⁺ (Oxetanyl cation) | Cleavage of the ArO-C bond. |

| 57 | [C₃H₅O]⁺ (Fragment from oxetane ring) | Ring opening and fragmentation of the oxetane moiety. |

This analysis of fragmentation pathways helps in confirming the structure of the molecule and provides insight into its chemical stability under energetic conditions.

Computational and Theoretical Investigations of 4 Oxetan 3 Yloxy Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For a molecule like 4-(Oxetan-3-yloxy)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), would provide fundamental insights into its chemical behavior. nih.gov

A primary application of DFT is the analysis of a molecule's electronic makeup. This involves calculating the distribution of electron density and the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. For this compound, this analysis would reveal how the electron-withdrawing nitrile group and the electron-donating oxetanyloxy group influence the electronic properties of the benzene (B151609) ring.

Molecular Electrostatic Potential (MESP) : MESP maps are used to visualize the electrostatic potential on the electron density surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MESP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the oxetane (B1205548) ring, indicating sites susceptible to electrophilic attack.

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

IR Frequencies : Theoretical vibrational frequency calculations can predict the positions of characteristic peaks in an infrared spectrum. nih.gov For this compound, this would be particularly useful for identifying the stretching frequency of the nitrile group (-C≡N), which typically appears around 2223 cm⁻¹ in similar structures, and the ether C-O-C stretches associated with the aryloxy linkage and the oxetane ring.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net This would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule, such as those on the oxetane ring, the aromatic ring, and the ether linkage. pdx.edulibretexts.org

Note on Data Tables: Detailed data tables for predicted spectroscopic parameters are not included as specific research findings for this compound were not available in the searched literature.

Computational modeling can be extended to understand how molecules interact with each other in the solid state, which is crucial for predicting crystal packing.

Intermolecular Forces : DFT can be used to model non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules arrange themselves in a crystal. In the case of this compound, interactions between the nitrile nitrogen and aromatic hydrogens of neighboring molecules would be of particular interest.

Hirshfeld Surface Analysis : This technique, based on DFT calculations, quantifies the different types of intermolecular contacts within a crystal, providing a detailed picture of the crystal packing environment.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in different phases. ksu.edu.sa

Torsional Angles : The key flexible points in this molecule are the C-O-C-C bonds of the aryloxy ether linkage. Conformational analysis would involve calculating the energy as a function of the dihedral (torsional) angles of this linkage to identify the most stable, low-energy conformations. The puckering of the four-membered oxetane ring is also a key conformational feature. acs.org

Energy Minima : By mapping the potential energy surface, computational methods can identify various stable conformers and the energy barriers between them. This would reveal the preferred three-dimensional structure of the molecule.

MD simulations can model the behavior of a large number of molecules together, either in a simulated solvent box or as a solid lattice.

Behavior in Solution : Simulations in different solvents would illustrate how the molecule interacts with solvent molecules and how its conformational preferences might change depending on the polarity of the medium.

Solid-State Dynamics : In the solid state, MD can provide insights into the vibrational motions and structural fluctuations within the crystal lattice, complementing the static picture provided by DFT-based crystal lattice modeling.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for mapping the energetic landscapes of chemical reactions. For this compound, these methods illuminate the pathways of its synthesis, identifying the most favorable routes and the barriers that govern reaction rates.

The synthesis of this compound typically proceeds via nucleophilic substitution, such as the Williamson ether synthesis or the Mitsunobu reaction. rsc.orgacs.org In these reactions, an ether linkage is formed between 4-cyanophenol and a suitable oxetan-3-ol (B104164) derivative. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to model these complex processes. researchgate.net

Researchers can identify the high-energy, transient structures known as transition states that connect reactants to products. mit.edu For a reaction like the Williamson ether synthesis, computational analysis reveals the geometry of the transition state, where the bond between the phenoxide oxygen and the oxetane's carbon is partially formed, while the bond to the leaving group is partially broken. youtube.com The energy of this transition state determines the activation energy of the reaction. orientjchem.org Similarly, for the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry, modeling can elucidate the structure of the key alkoxyphosphonium intermediate and the subsequent SN2 substitution by the nucleophile. acs.orgmdpi.com These analyses provide a detailed, step-by-step depiction of the reaction, which is often impossible to observe experimentally. mit.edu

The feasibility and outcome of a chemical reaction are governed by both electronic and steric factors, and computational models can effectively disentangle these contributions. The synthesis of this compound involves the approach of a nucleophile (the 4-cyanophenate) to the electrophilic carbon of the oxetane ring.

Electronic Barriers: DFT calculations can map the electron density distribution throughout the reaction, identifying regions of high or low electron density that facilitate or hinder bond formation. researchgate.net The activation energy required to overcome the transition state is a key electronic barrier that can be precisely calculated. orientjchem.org

Steric Barriers: The three-dimensional structures of the reactants create steric hindrance that can influence the reaction pathway and rate. The bulky benzonitrile (B105546) group and the specific geometry of the approaching oxetane derivative can create steric clashes. Computational models can quantify the energetic penalty of this hindrance, helping to predict the most likely orientation of reactants and the regioselectivity of the reaction. rsc.org In reactions involving strained rings like oxetane, understanding these barriers is critical for predicting whether a reaction will proceed and for optimizing conditions to favor the desired product. rsc.org

A multifaceted approach combining experimental data with kinetic and quantum-mechanical modeling provides complementary insights into the elementary steps of the reaction mechanism. rsc.org

Structure–Property Relationship (SPR) Studies via Computational Chemistry

The oxetane and nitrile functional groups impart distinct and significant electronic characteristics to the molecule.

The nitrile group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This influences the aromatic ring, making the molecule polar and capable of acting as a hydrogen bond acceptor. analis.com.my DFT calculations are used to compute the molecular electrostatic potential (MEP), which visually represents the electron distribution and identifies the electrophilic and nucleophilic sites within the molecule. researchgate.net

The oxetane ring , a four-membered cyclic ether, is a polar motif with a significant dipole moment. rsc.org Its oxygen atom acts as a powerful inductive electron-withdrawing group, which can influence the pKa of adjacent functionalities. nih.gov Furthermore, the oxygen's lone pairs make the oxetane a strong hydrogen-bond acceptor, a property that can enhance solubility and interactions with biological targets. beilstein-journals.org Theoretical studies on hydrogen bonding between oxetane and acids confirm its significant reactivity and ability to form stable complexes. nih.gov

Table 1: Calculated Electronic Contributions of Functional Groups

| Functional Group | Computational Method | Predicted Electronic Effect | Consequence for Molecular Properties |

| Nitrile (-CN) | DFT, MEP Analysis | Strong electron-withdrawing; π-acceptor; hydrogen bond acceptor. analis.com.myresearchgate.net | Increases polarity; modulates aromatic system electronics; potential site for intermolecular interactions. |

| Oxetane Ring | DFT, pKa Calculation | Inductive electron-withdrawing effect; strong hydrogen bond acceptor. nih.govbeilstein-journals.org | Reduces basicity of nearby groups; enhances polarity and aqueous solubility; provides a 3D structural element. acs.org |

Computational methods are highly effective at predicting the thermodynamic stability and kinetic reactivity of molecules like this compound.

The stability is largely influenced by the oxetane ring, which possesses significant ring strain (approximately 25.5 kcal/mol). beilstein-journals.org This inherent strain makes the ring susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids. acs.org Computational models can predict the likelihood of such reactions by calculating the energy barriers for ring-opening pathways. The substitution pattern on the oxetane ring is a critical factor, with 3,3-disubstituted oxetanes generally showing greater stability. nih.gov

The molecule's reactivity profile can be predicted by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate where the molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). DFT calculations are routinely used to determine the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability. analis.com.my

In Silico Approaches for Molecular Interaction and Design

In the context of drug discovery and materials science, in silico techniques are used to predict how this compound and its derivatives interact with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a primary computational tool used to simulate the binding of a small molecule (ligand) into the active site of a target protein. nih.gov This technique predicts the preferred binding orientation and affinity (docking score) of the compound. For derivatives of this compound, docking studies can identify potential protein targets and elucidate the key interactions—such as hydrogen bonds, and hydrophobic or electrostatic interactions—that stabilize the ligand-protein complex. researchgate.net This information is invaluable for designing new compounds with improved potency and selectivity. neliti.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the protein's active site. researchgate.net These simulations can help confirm whether the interactions predicted by docking are maintained in a dynamic, more realistic environment. Such computational screening allows for the prioritization of compounds for synthesis and experimental testing, saving significant time and resources.

Table 2: Common In Silico Techniques for Molecular Design

| Technique | Purpose | Information Gained | Typical Software |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein. nih.gov | Binding pose, docking score, key intermolecular interactions (e.g., H-bonds). | AutoDock, Molegro Virtual Docker. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Stability of ligand-protein complex, conformational changes, free energy of binding. researchgate.net | GROMACS, AMBER |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Drug-likeness, pharmacokinetic profile, potential toxicity issues. neliti.com | SwissADME, pkCSM |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | A 3D model of essential interactions for receptor binding. | Discovery Studio, MOE |

Reactivity Profiles and Reaction Mechanisms of 4 Oxetan 3 Yloxy Benzonitrile

Reactions Involving the Oxetane (B1205548) Ring

The four-membered oxetane ring is a key structural motif that influences the compound's properties and reactivity. Its behavior is marked by a balance between stability and a propensity for ring-opening reactions, driven by the relief of ring strain. acs.org

Ring-Opening Reactions (e.g., Enantioselective Ring Opening)

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, which can be initiated by various nucleophiles and electrophiles, often under the influence of a Lewis or Brønsted acid catalyst. beilstein-journals.org These reactions are synthetically valuable as they can lead to highly functionalized acyclic compounds.

A significant area of research has been the development of enantioselective ring-opening reactions of prochiral 3-substituted oxetanes. rsc.org This process, also known as desymmetrization, allows for the creation of chiral molecules with high enantiomeric excess. beilstein-journals.orgrsc.org While the direct enantioselective ring-opening of 4-(oxetan-3-yloxy)benzonitrile is not extensively detailed in the provided results, the general principles can be inferred from studies on analogous structures. For instance, chiral phosphoric acids have been successfully employed as catalysts for the enantioselective ring-opening of 3-substituted oxetanes with various nucleophiles. acs.orgnih.gov Similarly, chiral (salen)Co(III) complexes have been used to catalyze intramolecular ring-opening reactions, yielding tetrahydrofuran (B95107) products with excellent enantioselectivity. rsc.org The success of these reactions is often dependent on the careful selection of the catalyst and nucleophile, as the alcohol product can sometimes compete as a nucleophile. rsc.org

An example of an enantioselective ring-opening reaction involves the use of chloride as a nucleophile, facilitated by a novel catalyst and the controlled release of HCl from wet molecular sieves, to produce highly functionalized three-carbon building blocks. researchgate.net

Stability and Reactivity under Diverse Chemical Conditions (e.g., Acidic, Basic, Reductive)

The stability of the oxetane ring in this compound is highly dependent on the reaction conditions.

Acidic Conditions: Oxetane rings are generally susceptible to ring-opening under acidic conditions. acs.orgnih.gov However, the stability is significantly influenced by the substitution pattern. nih.gov While non-disubstituted oxetanes are generally stable above pH 1, concentrated acids can promote rapid ring-opening. utexas.edu For 3,3-disubstituted oxetanes, enhanced stability is observed even at pH 1. utexas.edu The presence of an internal nucleophile, such as an alcohol or amine, can facilitate ring-opening under acidic conditions. acs.orgnih.gov

Basic Conditions: The oxetane ring is generally stable under basic conditions, with ring-opening being a very slow process. utexas.edu This stability allows for chemical transformations on other parts of the molecule without affecting the oxetane moiety. rsc.org

Reductive Conditions: The reduction of the oxetane ring typically requires harsh conditions, such as high temperatures and long reaction times with reducing agents like lithium aluminum hydride (LAH). utexas.edu This indicates a general stability of the oxetane ring towards reduction.

The stability of oxetane ethers has been shown to be superior to analogous esters under basic and reducing conditions. rsc.org

Influence of Substitution Patterns on Oxetane Ring Stability and Reactivity (e.g., 3,3-disubstitution)

The substitution pattern on the oxetane ring plays a crucial role in its stability and reactivity. nih.gov

3,3-Disubstitution: 3,3-disubstituted oxetanes are generally more stable than other substitution patterns. acs.orgnih.gov This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles towards the C–O σ* antibonding orbital. nih.gov This steric shielding makes them less prone to ring-opening reactions. nih.gov 3,3-disubstituted oxetanes are valuable in medicinal chemistry as they can act as isosteric replacements for gem-dimethyl and carbonyl groups, often improving metabolic stability and polarity. beilstein-journals.orgdoi.org

Other Substitution Patterns: Oxetanes with electron-donating groups at the C2 position are likely to be unstable. nih.gov The presence of substituents can also lead to a more puckered conformation of the oxetane ring. acs.org

The synthesis of 3,3-disubstituted oxetanes has been a focus of research due to their enhanced stability and utility. rsc.orgdoi.org

Reactions of the Nitrile Group

The nitrile group (–C≡N) in this compound is a versatile functional group that undergoes a variety of chemical transformations, primarily involving nucleophilic addition to the electrophilic carbon atom. libretexts.orglibretexts.org

Hydrolysis and Reduction Reactions

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.orgoup.comscribd.com The reaction proceeds through an amide intermediate. oup.comrsc.org In acid-catalyzed hydrolysis, the nitrogen atom is first protonated, which activates the triple bond for a nucleophilic attack by water. chemistrysteps.com Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.org The hydrolysis of para-substituted benzonitriles has been shown to follow pseudo-first-order kinetics. oup.com

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde (–CHO). libretexts.org The reduction of benzonitriles can also be achieved using other methods, such as photocatalytic reduction with palladium-loaded titanium(IV) oxide or catalytic hydrogenation. rsc.orgresearchgate.net

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by a wide range of nucleophiles. ucalgary.cawikipedia.org

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the nitrile to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org The negative charge on the imine anion prevents further nucleophilic addition. libretexts.org

Other Nucleophiles: Other nucleophilic addition reactions to nitriles include the Blaise reaction with organozinc nucleophiles and the Pinner reaction with alcohols. wikipedia.org The Thorpe reaction involves the nucleophilic addition of a nitrile α-carbon to another nitrile molecule. wikipedia.org

The reactivity of the nitrile group is similar to that of a carbonyl group, as both are strongly polarized and have an electrophilic carbon atom. libretexts.org

Aromatic Ring Functionalization and Cross-Coupling Reactions

The aromatic ring of this compound is a versatile scaffold for further functionalization. The interplay between the electron-withdrawing nitrile group and the electron-donating oxetanyloxy group governs its reactivity in cross-coupling and substitution reactions. These reactions are crucial for synthesizing more complex derivatives for various research applications, including medicinal chemistry. smolecule.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of various organic fragments to the benzonitrile (B105546) core. These reactions typically require a halogenated precursor of this compound, such as a bromo- or iodo-substituted derivative. The reactivity of the aryl halide in these couplings generally follows the order I > Br > Cl. nrochemistry.comwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com For a halogenated derivative of this compound, this reaction allows for the introduction of new aryl or alkyl groups. A systematic investigation of Suzuki-Miyaura reactions on related substrates like 4-bromobenzonitrile (B114466) has shown that the choice of catalyst, base, and solvent significantly impacts reaction yields. mdpi.comresearchgate.net

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is highly valuable for synthesizing arylalkynes. The reaction can be carried out under mild, often room temperature, conditions, and tolerates a wide array of functional groups. nrochemistry.com Copper-free modifications have also been developed to prevent the undesirable side reaction of alkyne homocoupling. organic-chemistry.orgthalesnano.com

Below is a table summarizing typical conditions for these reactions, extrapolated from studies on analogous aryl halides.

| Reaction Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Aryl Halide | 3-Bromo-4-(oxetan-3-yloxy)benzonitrile | 3-Bromo-4-(oxetan-3-yloxy)benzonitrile |

| Coupling Partner | Phenylboronic acid | Phenylacetylene |

| Palladium Catalyst | Pd(OAc)₂ / PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ |

| Ligand/Co-catalyst | RuPhos / PPh₃ | CuI (optional) |

| Base | Na₂CO₃, K₂CO₃ | Diisopropylamine, TBAF |

| Solvent | Ethanol, Methanol | THF, Amine (as solvent) |

| Temperature | 30 - 85 °C | Room Temperature - 65 °C |

| This table presents generalized conditions based on literature for similar substrates. nrochemistry.comorganic-chemistry.orgnih.govmdpi.com |

The functionalization of the aromatic ring can also be achieved through electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents: the oxetanyloxy group and the nitrile group.

Electrophilic Aromatic Substitution (SEAr) In an electrophilic aromatic substitution, the aromatic ring acts as a nucleophile attacking a strong electrophile. libretexts.orgpressbooks.pub The reaction proceeds through a resonance-stabilized carbocation intermediate (a sigma complex). uci.edu The directing effects of the substituents on the ring determine the position of the incoming electrophile.

-O-(oxetan-3-yl) group (alkoxy): This group is an activator and an ortho, para-director due to its ability to donate electron density to the ring via resonance. uci.edu

-C≡N group (nitrile): This group is a deactivator and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. preprints.org

In this compound, the powerful ortho, para-directing oxetanyloxy group at position 4 will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The nitrile group's meta-directing influence reinforces this, as positions 3 and 5 are also meta to the nitrile. Therefore, electrophilic substitution, such as halogenation (e.g., bromination), is expected to occur primarily at the C3 and C5 positions. The existence of compounds like 3-Bromo-4-(oxetan-3-yloxy)benzonitrile and 5-Bromo-2-(oxetan-3-yloxy)benzonitrile supports this substitution pattern. bldpharm.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -O-(oxetan-3-yl) | 4 | Withdrawing | Donating | Activating | ortho, para (to C3, C5) |

| -C≡N | 1 | Withdrawing | Withdrawing | Deactivating | meta (to C3, C5) |

Nucleophilic Aromatic Substitution (SNAr) A nucleophilic aromatic substitution involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. wikipedia.org This mechanism requires the presence of strong electron-withdrawing groups (like a nitro or cyano group) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com The parent molecule, this compound, lacks a suitable leaving group and is therefore not primed for SNAr. However, a halogenated derivative, such as 3-bromo-4-(oxetan-3-yloxy)benzonitrile, could potentially undergo nucleophilic substitution at the bromine-bearing carbon, facilitated by the activating nitrile group.

Kinetic and Mechanistic Investigations of Complex Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is critical for optimizing reaction conditions and minimizing side products. This is particularly important given the presence of the strained oxetane ring, which can participate in competing reaction pathways.

To effectively study and control reactions, real-time monitoring is essential. In situ spectroscopic techniques allow for the tracking of reactant consumption, intermediate formation, and product generation without altering the reaction mixture. For reactions involving related oxetane-substituted benzonitriles, several methods have been noted as valuable for kinetic studies and reaction optimization.

| Monitoring Technique | Application and Insights | Reference |

| Infrared (IR) Spectroscopy | In situ IR can be used to track the progress of reactions by monitoring the characteristic vibrational frequencies of functional groups, such as the disappearance of a starting material's peak or the appearance of a product's peak. | |

| Nuclear Magnetic Resonance (NMR) | ¹H or ¹⁹F NMR can provide detailed kinetic data by integrating signals corresponding to specific protons or fluorine atoms in the reactants and products over time. This helps in elucidating reaction mechanisms. | |

| High-Performance Liquid Chromatography (HPLC) | HPLC is crucial for purity assessment and for tracking reaction progress by separating and quantifying the components of the reaction mixture at different time points. | |

| Thin-Layer Chromatography (TLC) | A rapid and simple method for qualitatively monitoring the progress of a reaction, helping to determine the optimal reaction time and check for the formation of by-products. |

While no explicit "conflicting reactivity data" has been reported for this compound, a key mechanistic challenge arises from the potential for competing reactivities between the aromatic ring and the oxetane moiety. The four-membered oxetane ring possesses significant ring strain (approximately 25 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions. vulcanchem.comacs.org

This inherent reactivity can lead to a mechanistic bifurcation, where the desired functionalization of the aromatic ring competes with undesired oxetane ring-opening. For instance, reactions carried out under harsh acidic or basic conditions, or at elevated temperatures, might favor the cleavage of the oxetane ether linkage. smolecule.comacs.org Studies on the synthesis of related compounds have highlighted the importance of carefully controlling reaction parameters, such as maintaining low temperatures (0–25 °C) during certain nucleophilic substitutions, to prevent such side reactions. Therefore, a primary consideration in the synthetic manipulation of this molecule is the selection of reaction conditions that are chemoselective for the aromatic core while preserving the integrity of the oxetane ring.

Applications in Advanced Organic Synthesis and Molecular Design

4-(Oxetan-3-yloxy)benzonitrile as a Versatile Molecular Scaffold

Building Block for Complex Heterocyclic Systems

This compound is a valuable starting material for creating more complex molecules, especially intricate heterocyclic systems. organic-chemistry.orgopenmedicinalchemistryjournal.com The molecule's nitrile group and oxetane (B1205548) ring offer multiple points for chemical reactions. The nitrile group can be converted into other functional groups like amines, tetrazoles, or amides, which are frequently found in heterocyclic rings. For instance, the nitrile can participate in cyclization reactions to become part of a new ring structure. researchgate.net

A significant use of this compound is in the synthesis of molecules with pharmaceutical applications. It has been employed as a key intermediate in the development of potent and selective inhibitors for various enzymes. For example, it serves as a building block for synthesizing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme targeted in cancer therapy. thieme-connect.com In these synthetic pathways, the benzonitrile (B105546) portion often acts as a central framework to which other cyclic and non-cyclic groups are attached. The oxetane ring is included to enhance the physicochemical properties of the final molecule. thieme-connect.com

The compound's versatility is also evident in its use to construct molecules containing multiple heterocyclic units. semanticscholar.orgacs.orgacs.org The oxetanyl group can affect the reactivity of the aromatic ring, while the nitrile provides a dependable point for forming carbon-carbon and carbon-heteroatom bonds, which are essential for assembling complex heterocyclic structures. organic-chemistry.orgresearchgate.net

Precursor for the Synthesis of Diverse Compound Libraries

The structure of this compound makes it a suitable precursor for creating diverse compound libraries, which are crucial in drug discovery for screening against biological targets. whiterose.ac.uk The different reactivity of the nitrile group compared to the stable oxetane-aryl ether bond allows for a modular method in library synthesis.

From this single precursor, a broad range of derivatives can be produced using parallel synthesis methods. The nitrile group is easily transformed into various other functionalities. For example, reducing the nitrile creates a primary amine, which can then be acylated, alkylated, or used in reductive amination reactions to add a wide variety of substituents. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid or reacted with organometallic reagents to produce ketones, each creating new possibilities for chemical diversification.

This modularity enables the systematic exploration of the chemical space around the 4-(Oxetan-3-yloxy)phenyl core. By changing the attached substituents, chemists can quickly produce a large number of structurally similar compounds. These libraries are then utilized to determine structure-activity relationships (SAR), which helps to identify the key molecular features needed for a specific biological effect. The inherent qualities of the oxetane ring, such as better solubility and metabolic stability, are maintained throughout the library, which increases the chances of finding promising drug candidates. digitellinc.com

Role of Oxetane Moiety in Modulating Physicochemical Properties for Design

Impact on Polarity and Three-Dimensionality in Molecular Design

The inclusion of an oxetane group, as in this compound, significantly affects a molecule's polarity and three-dimensional (3D) nature, which are key factors in molecular design. nih.govnih.gov Oxetanes are known to be polar, rigid, and three-dimensional structures. nih.govnih.gov

In terms of polarity, the oxygen atom in the oxetane ring can accept hydrogen bonds, which can result in better interactions with biological targets and increased aqueous solubility. acs.orgmdpi.com This is a sought-after characteristic in drug design, as low solubility can impede a compound's absorption and distribution. The oxetane ring is a more polar and less lipophilic substitute for commonly used groups like gem-dimethyl or cyclobutyl groups. enamine.net

The rigid and puckered structure of the oxetane ring adds a distinct three-dimensional shape to what might otherwise be a flat, aromatic system. nih.govnih.gov This enhanced 3D character can lead to more specific and powerful interactions with the binding sites of proteins, which are themselves complex 3D structures. By moving away from "flat" molecules, chemists can often attain greater selectivity and fewer off-target effects. In this compound, the oxetanyl group arranges substituents in particular spatial orientations, enabling a more accurate investigation of the target's binding pocket.

Fine-tuning of Molecular Properties (e.g., pKa, LogD, Aqueous Solubility, Metabolic Clearance)

The oxetane moiety is a valuable tool for adjusting key molecular properties that are vital for a drug candidate's success. These properties include the acid dissociation constant (pKa), the distribution coefficient (LogD), aqueous solubility, and metabolic clearance. nih.govacs.orgresearchgate.net

The electron-withdrawing effect of the oxetane's oxygen atom can alter the pKa of nearby functional groups. nih.gov For instance, it can lower the basicity of a neighboring amine, which can in turn affect the compound's absorption and ability to permeate cells. nih.gov

The main advantage of adding an oxetane ring is often the enhancement of LogD and aqueous solubility. acs.orgenamine.net LogD, which indicates a compound's lipophilicity at a certain pH, is a crucial factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The polar quality of the oxetane typically causes a reduction in LogD, making the compound less lipophilic and more soluble in water. acs.orgenamine.net This can be especially beneficial for compounds that are too "greasy" to have good pharmacokinetic properties.

Moreover, the presence of an oxetane ring can have a positive effect on metabolic clearance. acs.orgresearchgate.net The oxetane group is generally more resistant to metabolic enzymes than other small alkyl groups. By substituting a metabolically weak group with an oxetane, chemists can prevent metabolism at that site, resulting in a longer half-life for the compound in the body. acs.orgenamine.net This improved metabolic stability allows the drug to stay at a therapeutic level for a longer time.

The following table outlines the typical effects of adding an oxetane moiety on important physicochemical properties:

| Property | Effect of Oxetane Incorporation | Rationale |

| pKa | Can be adjusted | The electron-withdrawing oxygen atom affects the electronic environment of nearby ionizable groups. nih.gov |

| LogD | Generally lowered | The polar nature of the oxetane ring boosts hydrophilicity, which lessens lipophilicity. acs.orgenamine.net |

| Aqueous Solubility | Generally heightened | The oxygen atom can serve as a hydrogen bond acceptor, enhancing interactions with water. acs.orgmdpi.com |

| Metabolic Clearance | Often lowered | The oxetane ring can be more resistant to metabolic enzymes and can obstruct metabolic sites. acs.orgenamine.net |

| Three-Dimensionality | Heightened | The rigid, puckered form introduces a clear 3D geometry. nih.govnih.gov |

Bioisosteric Replacement Strategies Utilizing the Oxetane Ring

In comparison to a carbonyl group, an oxetane provides a more stable and less reactive option. enamine.netbeilstein-journals.org While a carbonyl group is susceptible to metabolic reduction, the oxetane ring is typically more resilient. enamine.net This can result in enhanced metabolic stability and a longer duration of the drug's effect.

The use of the oxetane in this compound as a building block enables the methodical application of this bioisosteric replacement strategy. By integrating this oxetane-containing piece into a lead molecule, medicinal chemists can investigate whether this change results in a better ADME profile. The effectiveness of this strategy has been shown in many drug discovery initiatives, where the addition of an oxetane has converted a compound with poor properties into a promising drug candidate. thieme-connect.com

The table below compares the oxetane ring with other common functional groups in the context of bioisosteric replacement:

| Original Group | Bioisosteric Replacement | Key Advantages of Oxetane |

| gem-Dimethyl | Oxetane | Increased polarity, improved aqueous solubility, potential for hydrogen bonding. enamine.netresearchgate.net |

| Carbonyl | Oxetane | Increased metabolic stability, reduced reactivity. enamine.netbeilstein-journals.org |

| Cyclobutane | Oxetane | Enhanced potency and properties. thieme-connect.com |

Oxetane as a Mimic for Carbonyl and Gem-Dimethyl Groups

The oxetane ring is increasingly utilized as a bioisostere for carbonyl and gem-dimethyl groups, two functionalities commonly found in bioactive molecules. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This substitution can lead to significant improvements in a compound's physicochemical properties.

As a carbonyl mimic , the oxetane ring shares a similar spatial arrangement of oxygen lone pairs and comparable polarity, allowing it to act as a hydrogen bond acceptor. beilstein-journals.org However, unlike carbonyl groups which can be susceptible to metabolic transformations such as reduction or hydrolysis, the oxetane ring is generally more stable. beilstein-journals.orgbeilstein-journals.org This increased metabolic stability can translate to improved pharmacokinetic profiles for drug candidates. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparative Properties of Functional Groups

| Functional Group | Key Properties | Advantages of Oxetane Mimicry |

|---|---|---|

| Carbonyl | Polar, Hydrogen Bond Acceptor, Metabolically Liable | Increased metabolic stability, similar H-bonding ability. beilstein-journals.orgacs.org |

| Gem-Dimethyl | Blocks Metabolism, Increases Lipophilicity | Blocks metabolism, reduces lipophilicity, can improve solubility. researchgate.netacs.org |

Design of Conformationally Restricted Analogues

The rigid, puckered structure of the oxetane ring is a valuable feature for designing conformationally restricted analogues of biologically active molecules. vulcanchem.com By incorporating an oxetane, chemists can limit the number of accessible conformations a molecule can adopt. This can lead to a more precise interaction with the biological target, potentially increasing potency and selectivity.

The introduction of an oxetane can alter the preferred orientation of adjacent substituents. researchgate.net For instance, incorporating an oxetane into an aliphatic chain can favor a synclinal (gauche) arrangement over the more common antiplanar (trans) conformation. researchgate.net This conformational control can be crucial for optimizing the three-dimensional shape of a molecule to fit into a specific protein binding pocket. The conformational rigidity and the ability to fine-tune the spatial arrangement of functional groups make oxetane-containing compounds like this compound attractive scaffolds in drug design. vulcanchem.com

Development of Novel Chemical Probes and Tools

The unique properties of the oxetane ring have also led to its use in the development of specialized chemical probes and tools for biological and materials science research.

Synthesis of Compounds for In Vitro Target Engagement Studies

This compound and similar oxetane-containing building blocks are valuable for synthesizing chemical probes used in in vitro target engagement studies. frontiersin.org These probes are designed to interact with specific biological targets, such as enzymes or receptors, to help elucidate their function and identify potential new drug candidates. frontiersin.org

For example, a series of oxetanyl-quinoline derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. acs.orgnih.gov One of the synthesized compounds, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, demonstrated notable activity against Proteus mirabilis. acs.orgnih.gov Such studies, which rely on the systematic synthesis of analogues, are crucial for establishing structure-activity relationships (SAR) and identifying the key molecular features required for biological activity. The oxetane moiety in these probes can influence properties like solubility and cell permeability, which are important for their effectiveness in biological assays.

The development of modular approaches to synthesize chemical probes allows for the rapid generation of diverse libraries of compounds for screening. frontiersin.org Oxetane-containing fragments can be readily incorporated into these modular syntheses.

Exploration of Oxetane-Containing Scaffolds in Materials Science

The application of oxetane-containing compounds is expanding beyond medicinal chemistry into the realm of materials science. vulcanchem.comdatahorizzonresearch.comresearchgate.net The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization, a process that can be used to create novel polymers with unique properties. vulcanchem.com

Oxetanes are used as reactive diluents and crosslinking agents in UV-curable coatings, contributing to excellent adhesion, chemical resistance, and durability. datahorizzonresearch.com Their use in photopolymerizable compositions for coatings and adhesives is a significant application. vulcanchem.com Furthermore, oxetane-containing compounds are being explored for the development of:

Hydrogels for controlled drug release. vulcanchem.com

Materials with specialized optical properties. vulcanchem.com